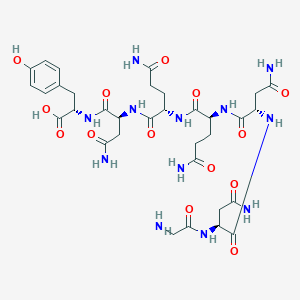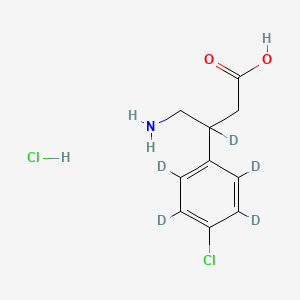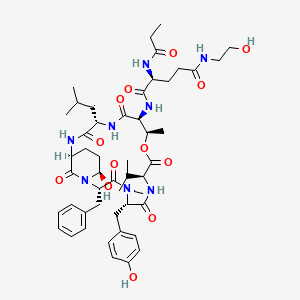
Crocapeptin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of crocapeptin C involves the formation of the amino-hydroxy-piperidone moiety through the concerted action of P450 enzymes and helper proteins . The detailed synthetic route includes the use of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure .
Industrial Production Methods
Currently, this compound is primarily isolated from natural sources, specifically the myxobacterium Melittangium boletus . Industrial-scale production methods are still under development, focusing on optimizing the fermentation conditions and extraction processes to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Crocapeptin C undergoes various chemical reactions, including:
Substitution: Substitution reactions involving the Ahp moiety can lead to the formation of derivatives with different biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
Applications De Recherche Scientifique
Crocapeptin C has a wide range of scientific research applications, including:
Mécanisme D'action
Crocapeptin C exerts its effects through the inhibition of protease enzymes . The Ahp moiety plays a crucial role in binding to the active site of the protease, preventing its activity and thereby exerting its biological effects . The molecular targets and pathways involved include the inhibition of specific proteases, which can lead to various downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crocapeptin C is part of the cyanopeptolin-type peptides, which include other compounds such as streptopeptolin . These compounds share the Ahp moiety and exhibit similar biological activities, particularly as protease inhibitors .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure and the specific microbial source from which it is isolated .
Propriétés
Formule moléculaire |
C49H70N8O13 |
|---|---|
Poids moléculaire |
979.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-N'-(2-hydroxyethyl)-2-(propanoylamino)pentanediamide |
InChI |
InChI=1S/C49H70N8O13/c1-8-38(60)51-33(18-20-39(61)50-22-23-58)43(63)55-42-29(6)70-49(69)41(28(4)5)54-45(65)36(25-31-14-16-32(59)17-15-31)56(7)48(68)37(26-30-12-10-9-11-13-30)57-40(62)21-19-34(47(57)67)52-44(64)35(24-27(2)3)53-46(42)66/h9-17,27-29,33-37,40-42,58-59,62H,8,18-26H2,1-7H3,(H,50,61)(H,51,60)(H,52,64)(H,53,66)(H,54,65)(H,55,63)/t29-,33+,34+,35+,36+,37+,40-,41+,42+/m1/s1 |
Clé InChI |
MNZVVCZFHHWGGD-JNYKPYMTSA-N |
SMILES isomérique |
CCC(=O)N[C@@H](CCC(=O)NCCO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
SMILES canonique |
CCC(=O)NC(CCC(=O)NCCO)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


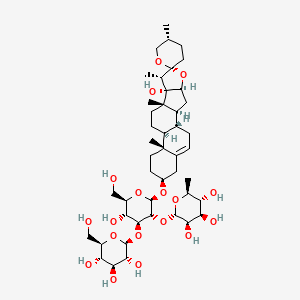
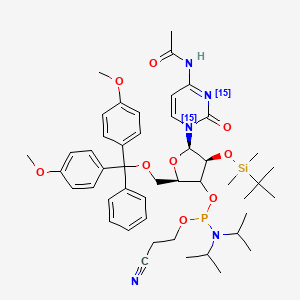
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
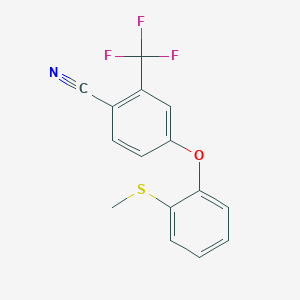
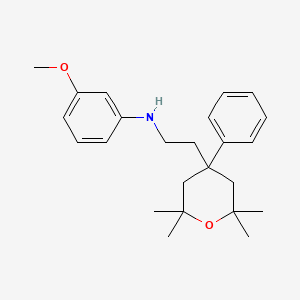
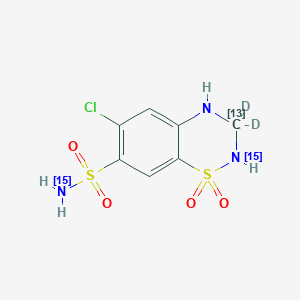

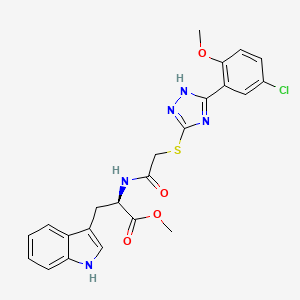

![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
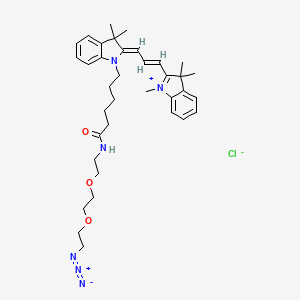
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
